3,4,5-trimethoxy-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide
Description
3,4,5-Trimethoxy-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide is a structurally complex benzamide derivative featuring a naphtho[2,1-d][1,3]thiazole core substituted with a propargyl group at the 3-position. The compound’s Z-configuration is critical for its stereoelectronic properties, influencing its reactivity and biological interactions.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S/c1-5-12-26-18-11-10-15-8-6-7-9-17(15)22(18)31-24(26)25-23(27)16-13-19(28-2)21(30-4)20(14-16)29-3/h1,6-11,13-14H,12H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHILXJRXHAIOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N=C2N(C3=C(S2)C4=CC=CC=C4C=C3)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxy-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamide compounds .
Scientific Research Applications
3,4,5-Trimethoxy-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may find applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The trimethoxybenzamide group may also contribute to its biological effects by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in 4c) increase melting points and stabilize the hydrazone linkage, while hydroxy groups (4d) introduce hydrogen-bonding capacity .
- Core Modifications : Replacing the naphtho[2,1-d]thiazole with naphtho[1,2-d]thiazole (as in ) alters π-stacking interactions and solubility.
- Bioactivity Clues: The 3,4,5-trimethoxybenzamide group is recurrent in compounds with estrogen receptor (ER) or immunoproteasome inhibitory activity, suggesting a shared pharmacophore .
Crystallographic and Hydrogen-Bonding Patterns
X-ray studies of related compounds (e.g., (Z)-N-[3-(2-methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide) reveal planar benzamide-thiazole systems stabilized by intramolecular hydrogen bonds (N–H···O=C), with crystal packing influenced by π-π stacking .
Biological Activity
3,4,5-trimethoxy-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide is a synthetic compound characterized by its complex structure and potential biological activities. The compound features multiple methoxy groups and a unique benzothiazole moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on existing literature and related studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 485.59 g/mol. Its structural complexity includes:
- Methoxy Groups : Three methoxy groups that may enhance lipophilicity and biological interactions.
- Benzothiazole Moiety : A core structure that is often associated with various biological activities.
Biological Activity Overview
Despite limited direct studies on this specific compound, insights can be drawn from related compounds with similar structural features. The following sections summarize the potential biological activities based on available research.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance:
- MDR Reversal : Compounds containing the 3-(3,4,5-trimethoxyphenyl)-2-propenoyl group have shown potent multidrug resistance (MDR) reversal properties in cancer cells. A study demonstrated that certain derivatives were selectively toxic to malignant cells and induced apoptosis through caspase activation in human HL-60 cells .
The mechanism of action for compounds similar to this compound may involve:
- Enzyme Interaction : Potential interactions with enzymes or receptors through hydrogen bonding and hydrophobic interactions. The presence of the sulfamoyl group suggests possible interactions with sulfonamide-binding proteins.
Comparative Analysis with Similar Compounds
To further understand the potential efficacy of this compound, a comparison can be made with structurally related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-amino-N-(prop-2-enyl)benzamide | Contains an amino group and an alkene | Lacks methoxy groups |
| N-(4-methoxyphenyl)benzamide | Contains a methoxy group but no sulfamoyl moiety | Simpler structure |
| 6-sulfamoylbenzoic acid | Contains a sulfamoyl group but lacks complex substituents | Focuses on carboxylic acid functionality |
This table illustrates how the unique combination of methoxy groups and the benzothiazole structure in our compound may enhance its biological activity compared to simpler analogs.
Case Studies and Research Findings
While specific studies on the compound itself are sparse, several related studies provide insights into its potential applications:
- Antitumor Activity : A study on structurally similar compounds revealed their ability to induce apoptosis in cancer cell lines by activating pathways involving caspases .
- Synthetic Pathways : The synthesis of benzothiazole derivatives has been extensively studied, indicating that modifications in functional groups can significantly alter biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
